molecular formula C11H10IN B3047663 1-[(4-Iodophenyl)methyl]-1H-pyrrole CAS No. 143128-29-4

1-[(4-Iodophenyl)methyl]-1H-pyrrole

Cat. No. B3047663
CAS RN: 143128-29-4
M. Wt: 283.11 g/mol
InChI Key: BAPDTHNKTSOIBC-UHFFFAOYSA-N
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Description

“1-[(4-Iodophenyl)methyl]-1H-pyrrole” is a chemical compound . It is also known as 1-(4-iodobenzyl)-1H-imidazole . The molecular weight of this compound is 284.1 .


Molecular Structure Analysis

The molecular formula of “1-[(4-Iodophenyl)methyl]-1H-pyrrole” is C10H9IN2 . For more detailed structural information, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

“1-[(4-Iodophenyl)methyl]-1H-pyrrole” is a solid compound . The molecular weight of this compound is 284.1 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-[(4-Iodophenyl)methyl]-1H-pyrrole, focusing on six unique applications:

Pharmaceutical Development

1-[(4-Iodophenyl)methyl]-1H-pyrrole is a valuable compound in pharmaceutical research due to its potential biological activities. It can be used as a building block in the synthesis of various bioactive molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties. Researchers often explore its derivatives to develop new therapeutic agents .

Radiopharmaceuticals

The iodine atom in 1-[(4-Iodophenyl)methyl]-1H-pyrrole makes it suitable for use in radiopharmaceuticals. Radioiodinated compounds are crucial in diagnostic imaging and targeted radiotherapy. This compound can be labeled with radioactive iodine isotopes, enabling its use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT) .

Organic Synthesis

In organic chemistry, 1-[(4-Iodophenyl)methyl]-1H-pyrrole serves as an intermediate in the synthesis of more complex molecules. Its structure allows for various functional group modifications, making it a versatile starting material for creating diverse chemical entities. This flexibility is particularly useful in the development of new synthetic methodologies and the exploration of reaction mechanisms .

Material Science

This compound is also explored in material science for the development of novel materials. Its unique structure can be incorporated into polymers and other materials to impart specific properties, such as enhanced conductivity or improved mechanical strength. Researchers investigate its potential in creating advanced materials for electronics, coatings, and other applications .

Chemical Biology

In chemical biology, 1-[(4-Iodophenyl)methyl]-1H-pyrrole is used as a probe to study biological processes. Its ability to interact with biological macromolecules makes it a useful tool for investigating protein-ligand interactions, enzyme activities, and cellular pathways. This application helps in understanding the molecular basis of diseases and identifying potential drug targets .

properties

IUPAC Name

1-[(4-iodophenyl)methyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10IN/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPDTHNKTSOIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596255
Record name 1-[(4-Iodophenyl)methyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Iodophenyl)methyl]-1H-pyrrole

CAS RN

143128-29-4
Record name 1-[(4-Iodophenyl)methyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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